![molecular formula C41H74O5 B1241132 [(2S)-1-hydroxy-3-[(Z)-octadec-9-enoyl]oxypropan-2-yl] (11Z,14Z)-icosa-11,14-dienoate](/img/structure/B1241132.png)
[(2S)-1-hydroxy-3-[(Z)-octadec-9-enoyl]oxypropan-2-yl] (11Z,14Z)-icosa-11,14-dienoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[(2S)-1-hydroxy-3-[(Z)-octadec-9-enoyl]oxypropan-2-yl] (11Z,14Z)-icosa-11,14-dienoate is a diacylglycerol, a type of glyceride consisting of two fatty acid chains covalently bonded to a glycerol molecule through ester linkages. This compound specifically consists of one chain of oleic acid at the C-1 position and one chain of eicosadienoic acid at the C-2 position . The oleic acid moiety is derived from vegetable oils, especially olive and canola oil, while the eicosadienoic acid moiety is derived from fish oils and liver .
准备方法
Synthetic Routes and Reaction Conditions
The preparation of [(2S)-1-hydroxy-3-[(Z)-octadec-9-enoyl]oxypropan-2-yl] (11Z,14Z)-icosa-11,14-dienoate involves the esterification of glycerol with oleic acid and eicosadienoic acid. The reaction typically requires a catalyst, such as sulfuric acid or p-toluenesulfonic acid, and is carried out under reflux conditions to drive the reaction to completion .
Industrial Production Methods
Industrial production of diacylglycerols, including this compound, often involves the enzymatic transesterification of triglycerides using lipases. This method is preferred due to its specificity and mild reaction conditions, which help preserve the integrity of the fatty acids .
化学反应分析
Types of Reactions
[(2S)-1-hydroxy-3-[(Z)-octadec-9-enoyl]oxypropan-2-yl] (11Z,14Z)-icosa-11,14-dienoate can undergo various chemical reactions, including:
Oxidation: The double bonds in the fatty acid chains can be oxidized to form epoxides or hydroxylated derivatives.
Reduction: The double bonds can be reduced to form saturated fatty acids.
Substitution: The ester linkages can be hydrolyzed to release free fatty acids and glycerol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and osmium tetroxide (OsO₄).
Reduction: Hydrogenation using hydrogen gas (H₂) and a palladium catalyst (Pd/C) is commonly employed.
Substitution: Hydrolysis can be carried out using aqueous sodium hydroxide (NaOH) or hydrochloric acid (HCl) under reflux conditions.
Major Products Formed
Oxidation: Epoxides, hydroxylated fatty acids.
Reduction: Saturated fatty acids.
Substitution: Free fatty acids and glycerol.
科学研究应用
[(2S)-1-hydroxy-3-[(Z)-octadec-9-enoyl]oxypropan-2-yl] (11Z,14Z)-icosa-11,14-dienoate has several applications in scientific research:
Chemistry: Used as a model compound to study lipid behavior and interactions.
Biology: Investigated for its role in cellular signaling pathways, particularly in the activation of protein kinase C (PKC).
Medicine: Explored for its potential therapeutic effects in metabolic disorders and cardiovascular diseases.
作用机制
[(2S)-1-hydroxy-3-[(Z)-octadec-9-enoyl]oxypropan-2-yl] (11Z,14Z)-icosa-11,14-dienoate exerts its effects primarily through the activation of protein kinase C (PKC). The diacylglycerol moiety binds to the regulatory domain of PKC, leading to its activation. This activation triggers a cascade of downstream signaling events that regulate various cellular processes, including cell growth, differentiation, and apoptosis .
相似化合物的比较
Similar Compounds
DG(181(9Z)/182(9Z,12Z)/00): Consists of oleic acid and linoleic acid.
DG(202(11Z,14Z)/184(6Z,9Z,12Z,15Z)/00): Contains eicosadienoic acid and stearidonic acid.
Uniqueness
[(2S)-1-hydroxy-3-[(Z)-octadec-9-enoyl]oxypropan-2-yl] (11Z,14Z)-icosa-11,14-dienoate is unique due to its specific combination of oleic acid and eicosadienoic acid, which imparts distinct physicochemical properties and biological activities. The presence of eicosadienoic acid, in particular, contributes to its anti-inflammatory and cardioprotective effects .
属性
分子式 |
C41H74O5 |
|---|---|
分子量 |
647 g/mol |
IUPAC 名称 |
[(2S)-1-hydroxy-3-[(Z)-octadec-9-enoyl]oxypropan-2-yl] (11Z,14Z)-icosa-11,14-dienoate |
InChI |
InChI=1S/C41H74O5/c1-3-5-7-9-11-13-15-17-19-20-22-24-26-28-30-32-34-36-41(44)46-39(37-42)38-45-40(43)35-33-31-29-27-25-23-21-18-16-14-12-10-8-6-4-2/h11,13,17-19,21,39,42H,3-10,12,14-16,20,22-38H2,1-2H3/b13-11-,19-17-,21-18-/t39-/m0/s1 |
InChI 键 |
ADXAWIIUCSQOAS-SMJOZILHSA-N |
手性 SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)OC[C@H](CO)OC(=O)CCCCCCCCC/C=C\C/C=C\CCCCC |
规范 SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCC(CO)OC(=O)CCCCCCCCCC=CCC=CCCCCC |
物理描述 |
Solid |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1,3,3,5-Tetramethyl-6-azabicyclo[3.2.1]octane](/img/structure/B1241049.png)
![[(6Z,11Z,15Z,20Z)-3,4,13,14,23,24-hexaethyl-8,19-dimethyl-25,26,27,28,29-pentaazahexacyclo[20.2.1.1(2,5).1(7,10).1(12,15).1(17,20)]nonacosa-1(24),2,4,6,8,10(28),11,13,15,17(26),18,20,22-tridecaene-9,18-diyl]dipropane-3,1-diyl bis(bis{2-[2-(2-methoxyethoxy)ethoxy]ethyl}carbamate)](/img/structure/B1241051.png)
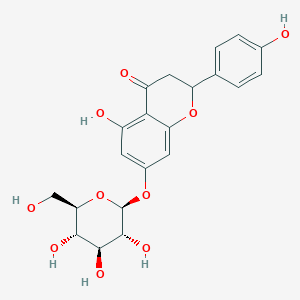
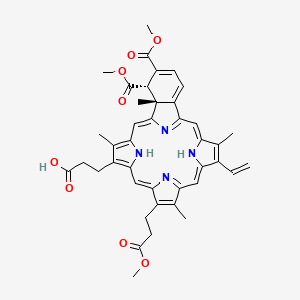
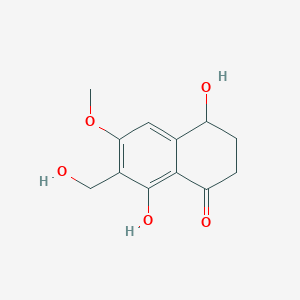
![1-S-[3-hydroxy-3-methyl-N-(sulfonatooxy)pentanimidoyl]-1-thio-beta-D-glucopyranose](/img/structure/B1241063.png)
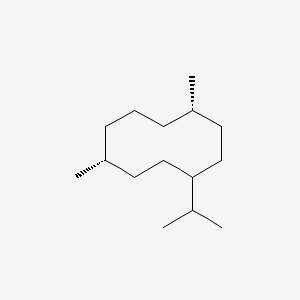
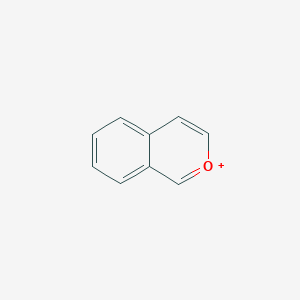
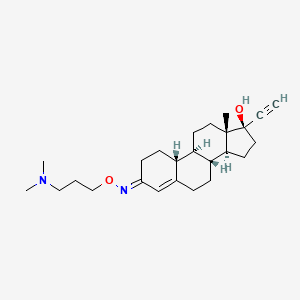
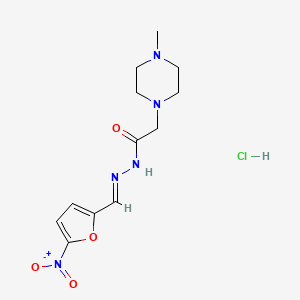
![1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(E)-(2-bromophenyl)methylidene]-5-(pyrrolidin-1-ylmethyl)-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B1241069.png)
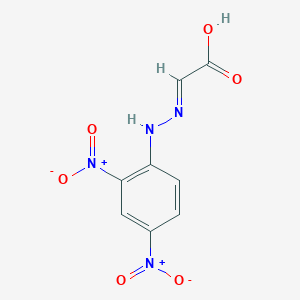
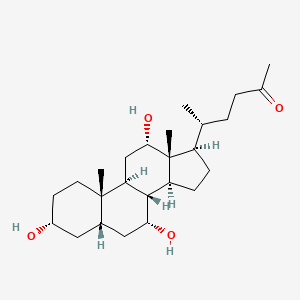
![2-(4-methoxyanilino)-N-[(E)-[(E)-3-phenylprop-2-enylidene]amino]acetamide](/img/structure/B1241072.png)
